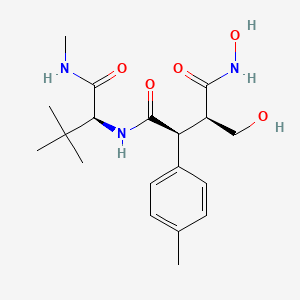
(2S,3R)-N1-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-N4-hydroxy-3-(hydroxymethyl)-2-p-tolylsuccinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PKF-241-466 is a novel compound known for its dual inhibitory action on tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes play crucial roles in various inflammatory processes, making PKF-241-466 a potential therapeutic agent for conditions such as asthma, chronic obstructive pulmonary disease, and other inflammatory disorders .
Métodos De Preparación
The synthesis of PKF-241-466 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature.
Análisis De Reacciones Químicas
PKF-241-466 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: PKF-241-466 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases in cellular processes.
Medicine: PKF-241-466 shows promise as a therapeutic agent for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease. .
Mecanismo De Acción
PKF-241-466 exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes are involved in the proteolytic release of various cell-surface proteins, including tumor necrosis factor-alpha, which plays a key role in inflammation. By inhibiting these enzymes, PKF-241-466 reduces the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation and tissue damage .
Comparación Con Compuestos Similares
PKF-241-466 is similar to other dual inhibitors of tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases, such as PKF-242-484. Both compounds exhibit potent inhibitory activity and have shown efficacy in reducing inflammation in animal models. PKF-241-466 is unique in its specific molecular structure and the precise conditions under which it is synthesized .
Similar Compounds
- PKF-242-484
- FN-439 (an inhibitor of matrix metalloproteinases without effect on tumor necrosis factor-alpha converting enzyme)
PKF-241-466 stands out due to its dual inhibitory action and potential therapeutic applications in treating inflammatory diseases .
Propiedades
Fórmula molecular |
C19H29N3O5 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(2S,3R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-3-(hydroxymethyl)-2-(4-methylphenyl)butanediamide |
InChI |
InChI=1S/C19H29N3O5/c1-11-6-8-12(9-7-11)14(13(10-23)16(24)22-27)17(25)21-15(18(26)20-5)19(2,3)4/h6-9,13-15,23,27H,10H2,1-5H3,(H,20,26)(H,21,25)(H,22,24)/t13-,14+,15+/m0/s1 |
Clave InChI |
KNCYWVRUUBOHGE-RRFJBIMHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H]([C@H](CO)C(=O)NO)C(=O)N[C@H](C(=O)NC)C(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(C(CO)C(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B10819987.png)
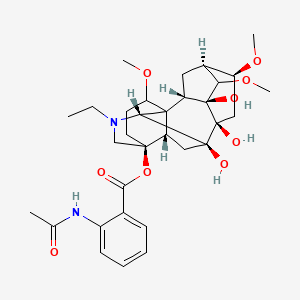
![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide](/img/structure/B10819991.png)
![4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol](/img/structure/B10819995.png)
![(S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester](/img/structure/B10820004.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10820012.png)
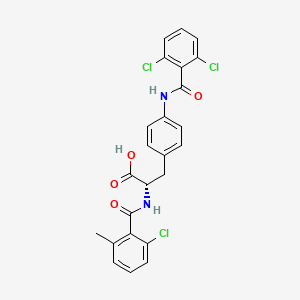
![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2S)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide](/img/structure/B10820022.png)
![4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile](/img/structure/B10820026.png)
![[(1S,3S,8S,9R,13S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10820027.png)
![1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10820035.png)
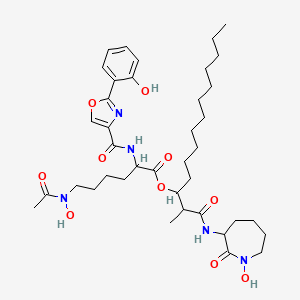
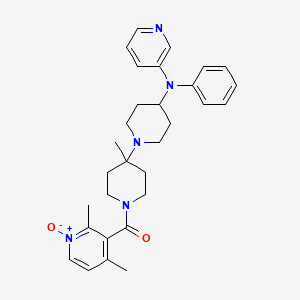
![(2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10820062.png)